3-Ethynyl-3-hydroxy-1-methylindolin-2-one
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Overview
Description
3-Ethynyl-3-hydroxy-1-methylindolin-2-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-3-hydroxy-1-methylindolin-2-one can be achieved through various synthetic routes. One common method involves the use of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . The reaction typically proceeds under mild conditions, often utilizing microwave-assisted techniques to enhance the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-3-hydroxy-1-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert it into different hydroxyindolin derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted indolin-2-ones, which exhibit diverse biological activities and potential pharmaceutical applications .
Scientific Research Applications
3-Ethynyl-3-hydroxy-1-methylindolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 3-Ethynyl-3-hydroxy-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding. Its effects are mediated through interactions with proteins and nucleic acids, leading to changes in cellular functions and signaling pathways .
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-ethynyl-3-hydroxy-1-methylindol-2-one |
InChI |
InChI=1S/C11H9NO2/c1-3-11(14)8-6-4-5-7-9(8)12(2)10(11)13/h1,4-7,14H,2H3 |
InChI Key |
UIVXOZULPXLWCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)(C#C)O |
Origin of Product |
United States |
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